Methyl 3-amino-4-(benzyloxy)benzoate

Description

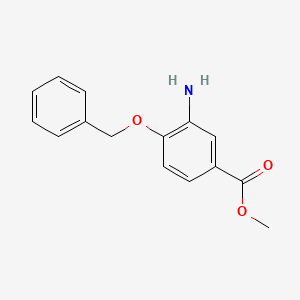

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-amino-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFEVOHNGTEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Methyl 3-nitro-4-(benzyloxy)benzoate

One common method involves the reduction of the nitro group in methyl 3-nitro-4-(benzyloxy)benzoate to an amino group. This can be achieved using various reducing agents such as iron powder in glacial acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).

Table 1: Reduction Conditions for Methyl 3-nitro-4-(benzyloxy)benzoate

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Iron powder, glacial acetic acid, 20–40°C, 4 h | This compound | 80–90% |

| Pd/C, H$$_2$$, room temperature, 5 h | This compound | 85–95% |

Synthesis via Mitsunobu Reaction

Another approach involves the Mitsunobu reaction, which can be used to introduce the benzyloxy group onto a nitro-substituted benzoate. This method requires strict anhydrous conditions and involves the use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$).

Table 2: Mitsunobu Reaction Conditions

| Reagents/Conditions | Product | Yield |

|---|---|---|

| DIAD, PPh$$_3$$, benzyl alcohol, THF, room temperature, 15 h | Methyl 3-nitro-4-(benzyloxy)benzoate | 70–80% |

Analytical Techniques

Characterization of this compound involves several analytical techniques:

- NMR (¹H/¹³C) : Confirms the ester linkage and aromatic substitution patterns.

- FT-IR : Identifies the ester carbonyl stretch and benzyl ether C-O stretch.

- HPLC-MS : Monitors purity and detects byproducts.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(benzyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(benzyloxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-4-(benzyloxy)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. The pathways involved typically include enzymatic catalysis, where the compound binds to the active site of the enzyme, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Functional Group Modifications

Methyl 3-amino-4-(trifluoromethoxy)benzoate (C₉H₈F₃NO₃) Difference: Replaces benzyloxy with trifluoromethoxy (-OCF₃). Impact: The electron-withdrawing trifluoromethoxy group increases polarity and metabolic stability compared to benzyloxy. Molecular weight is reduced (235.16 g/mol vs. 257.29 g/mol for the parent compound) .

Methyl 3-(benzyloxy)-4-nitrobenzoate (C₁₅H₁₃NO₅) Difference: Substitutes amino with nitro (-NO₂). Impact: The nitro group is strongly electron-withdrawing, reducing nucleophilicity and altering reactivity in reduction or coupling reactions. LogP = 3.48, indicating higher lipophilicity than the amino analog .

Positional Isomerism

Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) Difference: Swaps positions of amino and benzyloxy groups (3-benzyloxy vs. 4-amino).

Methyl 4-(benzyloxy)benzoate (CAS 536-25-4) Difference: Benzyloxy at the para position without an amino group. Impact: Lacks the electron-donating amino group, reducing solubility in polar solvents .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Methyl 3-amino-4-(benzyloxy)benzoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group, an amino group, and a methyl ester, which contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 273.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves its ability to modulate biological pathways through interactions with specific molecular targets. It may function by:

- Binding to Enzymes : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with receptors that regulate cellular processes, influencing gene expression and cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 16 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 10.0 |

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound was particularly effective against Enterococcus faecalis, suggesting its potential use in treating infections caused by this bacterium.

- Anticancer Research : In a study assessing the anticancer effects on breast cancer cells, this compound was shown to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-amino-4-(benzyloxy)benzoate, and how can intermediates be purified effectively?

Methodological Answer: A robust synthesis involves sequential O-benzylation and amination. For example:

O-Benzylation : React methyl 3-amino-4-hydroxybenzoate with benzyl chloride in the presence of K₂CO₃ in DMF under ultrasonic irradiation (4 hours, 50°C) to enhance reaction efficiency .

Reductive Amination : Use benzaldehyde in a reductive amination step with NaBH₄ or catalytic hydrogenation to introduce the benzyl group to the amino moiety .

Purification : Employ medium-pressure liquid chromatography (MPLC) with gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) for intermediates. Re-chromatograph mixed fractions using silica gel columns (4% EtOAc/CH₂Cl₂) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic signals:

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 272.3 for C₁₆H₁₆O₄) via LC-MS .

- HPLC Purity Assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to verify purity (>98%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Conduct a pre-experiment risk assessment per ACS guidelines, focusing on mutagenicity (Ames test data for analogs suggests moderate risk) and decomposition under heat .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent oxidation .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve the yield of this compound derivatives?

Methodological Answer: Ultrasound (20–40 kHz) enhances reaction kinetics via cavitation, reducing reaction time from hours to minutes. For example:

- Optimized Conditions : Use a 500 W ultrasonic processor with pulsed intervals (30 sec on/10 sec off) in DMF/K₂CO₃ to achieve >90% yield in benzylation steps .

- Mechanistic Insight : Ultrasound disrupts hydrogen bonding in polar aprotic solvents, accelerating nucleophilic substitution at the hydroxyl group.

Q. What strategies resolve contradictions in reaction yields between traditional heating and microwave/ultrasound methods?

Methodological Answer:

- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis at 80°C in DMF increases regioselectivity but may degrade heat-sensitive intermediates.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify side reactions (e.g., over-benzylation) .

- Scale-Up Adjustments : Reduce ultrasound power (to 200 W) and increase stirring for larger batches to maintain cavitation efficiency without overheating .

Q. How can researchers design bioactive derivatives of this compound for pharmacological screening?

Methodological Answer:

- Functional Group Modification :

- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCL-1/BCL-xL pathways) using fluorescence polarization assays .

- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins (e.g., estrogen receptors) .

Q. What advanced analytical techniques can resolve overlapping signals in NMR spectra of substituted benzoates?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for aromatic regions with multiple substituents .

- Dynamic NMR (DNMR) : Resolve conformational exchange broadening by cooling samples to −40°C in CDCl₃.

- Deuterium Exchange : Identify exchangeable protons (e.g., NH₂) by adding D₂O and observing signal disappearance .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.